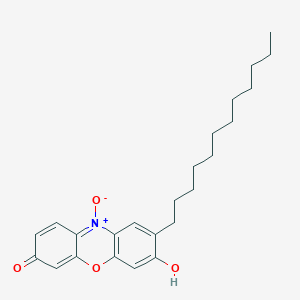![molecular formula C13H16N2O2S2 B14194999 S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate CAS No. 921222-74-4](/img/structure/B14194999.png)
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic pathways include:
Diazo-coupling: This involves the reaction of 2-mercaptoaniline with acid chlorides.
Knoevenagel condensation: This method is used to form carbon-carbon bonds between aldehydes and active methylene compounds.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-keto ester, and urea.
Microwave irradiation: This technique accelerates the reaction process and improves yields.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Dess-Martin periodinane, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with unique properties, such as luminescent compounds.
Mécanisme D'action
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar structural features.
2-Phenylbenzothiazole: Another derivative with potential biological activity.
Benzothiazole-2-thiol: Known for its applications in material science and as a corrosion inhibitor.
Uniqueness
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
921222-74-4 |
|---|---|
Formule moléculaire |
C13H16N2O2S2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
S-(1,3-benzothiazol-2-yl) 3-(2-hydroxyethylamino)butanethioate |
InChI |
InChI=1S/C13H16N2O2S2/c1-9(14-6-7-16)8-12(17)19-13-15-10-4-2-3-5-11(10)18-13/h2-5,9,14,16H,6-8H2,1H3 |
Clé InChI |
IILXWKQXGOQLLY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)SC1=NC2=CC=CC=C2S1)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



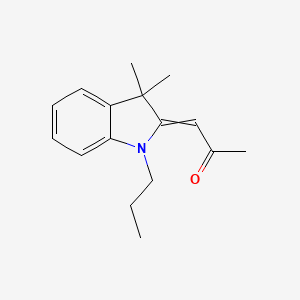
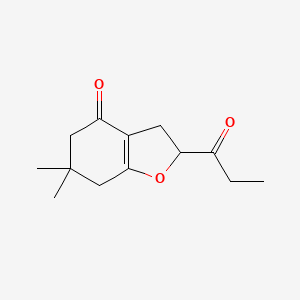
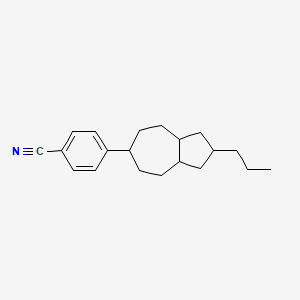
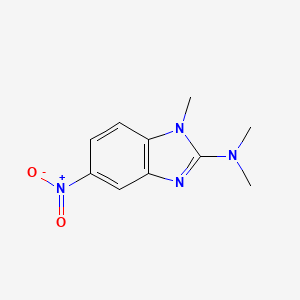

![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
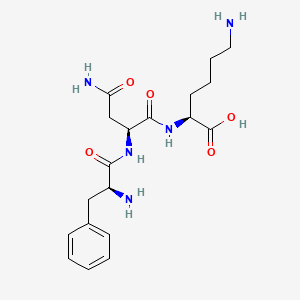

![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)
![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)
